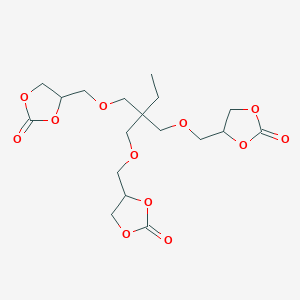
Trimethylpropanol tricyclocarbonate (TMP tricyclocarbonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD30062872, also known as 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane, is a chemical compound with the molecular formula C₁₈H₂₆O₁₂ and a molecular weight of 434.39 g/mol . This compound is characterized by its unique structure, which includes multiple dioxolane rings, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane typically involves the reaction of 1,1,1-tris(hydroxymethyl)propane with 2-oxo-1,3-dioxolane-4-methanol under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like p-toluenesulfonic acid or sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired chemical or biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}ethane
- 1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}butane
Uniqueness
1,1,1-Tris{[(2-oxo-1,3-dioxolan-4-yl)methoxy]methyl}propane is unique due to its specific arrangement of dioxolane rings and the central propane backbone. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C18H26O12 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
4-[2,2-bis[(2-oxo-1,3-dioxolan-4-yl)methoxymethyl]butoxymethyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H26O12/c1-2-18(9-22-3-12-6-25-15(19)28-12,10-23-4-13-7-26-16(20)29-13)11-24-5-14-8-27-17(21)30-14/h12-14H,2-11H2,1H3 |
InChI Key |
INECIFOTGMOUMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1COC(=O)O1)(COCC2COC(=O)O2)COCC3COC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



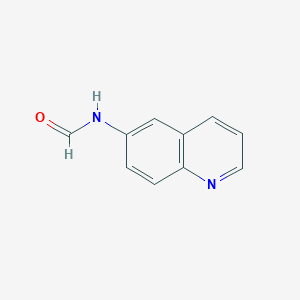
![[(1R)-2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methyl acetate](/img/structure/B14125821.png)
![3,6-Bis(dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B14125835.png)
![1-amino-4-[4-[[6-chloro-4-(3-sulfophenyl)imino-1H-1,3,5-triazin-2-ylidene]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid](/img/structure/B14125836.png)
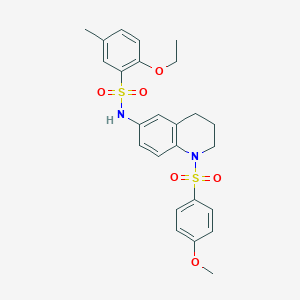
![diisopropoxy-[(Z)-oct-1-enyl]-borane](/img/structure/B14125841.png)
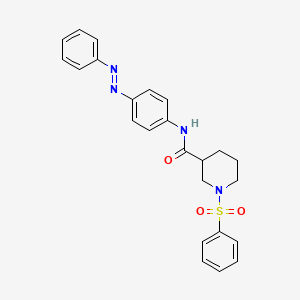
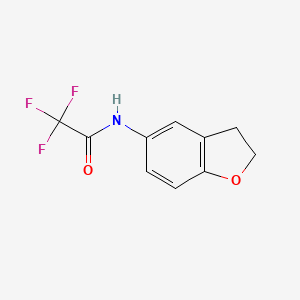
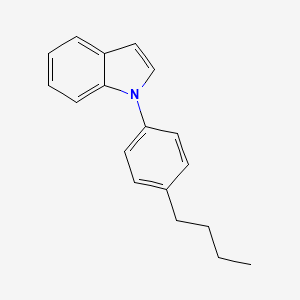
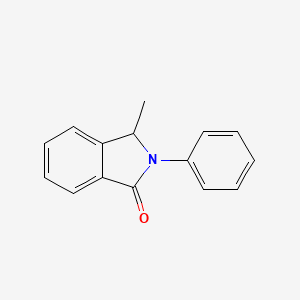
![(2S,3S,4S,5R,6S)-6-[(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14125868.png)

![tert-Butyl 2-(4-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14125886.png)
